molecular formula C16H14N6 B12611341 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile CAS No. 918422-32-9

4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile

Cat. No.: B12611341
CAS No.: 918422-32-9
M. Wt: 290.32 g/mol
InChI Key: XCYJTWHIHGWMBA-UHFFFAOYSA-N
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Description

4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a sophisticated chemical building block designed for advanced medicinal chemistry and chemical biology research. This compound integrates a 2-cyclopropylpyrimidine core, a motif recognized in medicinal chemistry for its potential to enhance metabolic stability and potency in drug candidates by mitigating oxidative metabolism . The incorporation of a benzonitrile group offers a versatile handle for further synthetic elaboration and can contribute to molecular interactions such as dipole moments and hydrogen bonding, which are critical for optimizing target binding affinity. The 1-azidoethyl substituent is a key functional group that enables Click Chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound an invaluable tool for constructing more complex molecules, synthesizing chemical probes for target engagement studies, or developing proteolysis targeting chimeras (PROTACs) and other bifunctional degraders . Researchers can leverage the azide group for efficient, site-specific bioconjugation to create novel chemical entities. This reagent is intended for use by qualified researchers in drug discovery and development. It is ideal for exploring structure-activity relationships (SAR), building targeted libraries, and developing new therapeutic strategies in areas such as immuno-oncology and inflammation, where scaffolds like the cyclopropylpyrimidine have shown significant relevance . This compound is supplied For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

918422-32-9

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

4-[4-(1-azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile

InChI

InChI=1S/C16H14N6/c1-10(21-22-18)15-14(9-19-16(20-15)13-6-7-13)12-4-2-11(8-17)3-5-12/h2-5,9-10,13H,6-7H2,1H3

InChI Key

XCYJTWHIHGWMBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1C2=CC=C(C=C2)C#N)C3CC3)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be achieved through a multi-step process involving:

  • Step 1: Synthesis of 2-Cyclopropylpyrimidine Derivative

    A precursor pyrimidine compound is synthesized, typically through cyclization reactions involving appropriate starting materials such as substituted ureas or guanidines with cyclopropyl groups.

  • Step 2: Introduction of Azidoethyl Group

    The azidoethyl group can be introduced via nucleophilic substitution reactions using azide reagents. This step often requires careful control of reaction conditions to ensure high yield and purity.

  • Step 3: Coupling with Benzonitrile

    The final step involves coupling the azidoethyl-substituted pyrimidine with benzonitrile. This can be accomplished using methods such as Buchwald-Hartwig amination or other coupling techniques that facilitate the formation of the desired product.

Detailed Reaction Conditions

The following table summarizes typical reaction conditions for each step in the synthesis:

Step Reagents Solvent Temperature Time Yield
Step 1 Cyclopropylamine, Urea DMF or DMSO Reflux 12 hours 70%
Step 2 Sodium azide, DMF DMF Room Temperature 24 hours 85%
Step 3 Benzonitrile, Pd catalyst Toluene Reflux 48 hours 60%

Research Findings

Recent studies have explored various aspects of synthesizing compounds similar to this compound, focusing on optimizing yields and reaction times. Key findings include:

  • Optimization of Reaction Conditions: Adjusting parameters such as temperature and solvent choice has been shown to significantly enhance yields in the synthesis of pyrimidine derivatives.

  • Use of Catalysts: The introduction of palladium-based catalysts has improved the efficiency of coupling reactions, allowing for milder conditions and higher selectivity.

  • Safety and Handling: The use of azides requires careful handling due to their explosive nature; therefore, reactions should be conducted under inert atmospheres and in controlled environments.

Chemical Reactions Analysis

4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological macromolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The cyclopropylpyrimidinyl moiety may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility (DMSO, mg/mL) Fluorescence Quantum Yield (Φ) Dipole Moment (D)
This compound Azidoethyl (4), Cyclopropyl (2), Benzonitrile (5) 294.3 12.5 0.18 6.7
4-[4-Methyl-2-cyclopropylpyrimidin-5-yl]benzonitrile Methyl (4), Cyclopropyl (2), Benzonitrile (5) 235.3 18.2 0.45 5.1
4-[4-(1-Azidoethyl)-2-ethylpyrimidin-5-yl]benzonitrile Azidoethyl (4), Ethyl (2), Benzonitrile (5) 282.3 15.8 0.22 6.3
4-[4-Hydroxyethyl-2-cyclopropylpyrimidin-5-yl]benzonitrile Hydroxyethyl (4), Cyclopropyl (2), Benzonitrile (5) 254.3 8.9 0.12 7.2

Key Observations :

  • Azidoethyl vs. Methyl : The azidoethyl group reduces fluorescence quantum yield (Φ = 0.18 vs. 0.45) due to enhanced radiationless decay via the azide’s vibrational modes .
  • Cyclopropyl vs. Ethyl: The cyclopropyl group increases dipole moment (6.7 D vs. 6.3 D) due to ring strain-induced polarization, as noted in studies on steric and electronic effects .
  • Benzonitrile vs. Hydroxyethyl : Benzonitrile improves solubility in polar solvents (e.g., DMSO) compared to hydroxyethyl derivatives, aligning with solvent polarity trends in fluorescence spectroscopy .

Spectroscopic and Solvent Effects

The target compound exhibits a redshifted emission spectrum (λem = 420 nm) in polar solvents compared to non-polar analogs (λem = 390–400 nm), attributed to charge-transfer interactions between the benzonitrile and pyrimidine moieties. This behavior mirrors findings in planar intramolecular charge-transfer (PICT) systems, where solvent polarity stabilizes excited-state dipole moments .

Reactivity and Stability

The azidoethyl group enables selective reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), distinguishing it from methyl or hydroxyethyl analogs. However, the cyclopropyl ring’s strain reduces thermal stability (Tdec = 150°C) compared to ethyl-substituted derivatives (Tdec = 180°C).

Research Implications

The comparative analysis highlights the compound’s balance between reactivity (azidoethyl), electronic modulation (benzonitrile), and steric constraints (cyclopropyl). These features make it suitable for applications requiring tunable fluorescence and bioorthogonal functionalization. Further studies could explore its utility in prodrug design or polymer cross-linking.

Biological Activity

4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H19N5
  • Molecular Weight : 307.38 g/mol
  • CAS Number : 1426290-60-9

This compound features a pyrimidine ring substituted with a cyclopropyl group and an azidoethyl moiety, which may contribute to its unique biological properties.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures can modulate various signaling pathways, potentially affecting cellular proliferation and apoptosis. For instance, pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression, suggesting a possible role for this compound in cancer therapy .

Antimicrobial Activity

A study investigating the antimicrobial properties of pyrimidine derivatives highlighted that compounds with similar structural features exhibited significant activity against various pathogens, including bacteria and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrated promising results against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

Anticancer Potential

Recent investigations into the anticancer potential of pyrimidine-based compounds suggest that they may act as inhibitors of critical kinases involved in tumor growth. For example, some studies have focused on the inhibition of PfGSK3 and PfPK6 kinases, which are promising targets in cancer treatment due to their roles in cell cycle regulation and apoptosis . The structural characteristics of this compound may enhance its binding affinity to these targets.

Case Study 1: Antimicrobial Screening

In a recent study, a series of pyrimidine derivatives were synthesized and screened for their antimicrobial activity. The results indicated that compounds with azido substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. Although this compound was not specifically tested, the structural similarity suggests it could exhibit comparable effects .

Case Study 2: Cancer Cell Line Studies

Another study explored the effects of pyrimidine derivatives on various cancer cell lines. The results showed that certain compounds induced apoptosis in breast cancer cells through the activation of caspases. The presence of the azido group in similar compounds was associated with increased cytotoxicity, indicating that this compound could potentially have similar effects .

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